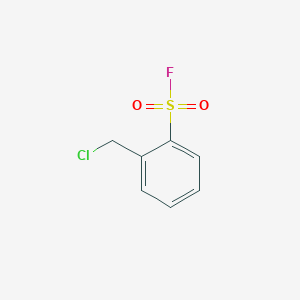

Benzenesulfonyl fluoride, 2-(chloromethyl)-

Description

Historical Context and Discovery

The development of 2-(chloromethyl)benzenesulfonyl fluoride can be traced back to the broader historical evolution of organofluorine chemistry, which began in earnest during the 19th century. The foundational work in organofluorine compounds was established by Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride, setting the stage for future developments in fluorochemical synthesis. However, the actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate.

The specific synthesis and characterization of 2-(chloromethyl)benzenesulfonyl fluoride emerged as part of the systematic exploration of benzenesulfonyl fluoride derivatives during the mid-20th century. The compound was first documented with the Chemical Abstracts Service registry number 447-62-1, indicating its formal recognition in chemical literature. The development of this compound coincided with advancements in fluorination techniques and the growing understanding of sulfur(VI) fluoride chemistry.

The synthesis methodologies for compounds containing both chloromethyl and sulfonyl fluoride functionalities were refined through the work of various research groups who recognized the potential utility of these dual-functional molecules. The historical development was particularly influenced by the need for versatile building blocks that could participate in multiple reaction pathways while maintaining stability under storage conditions.

Significance in Sulfur(VI) Fluoride Chemistry

2-(Chloromethyl)benzenesulfonyl fluoride occupies a position of considerable importance within the broader context of sulfur(VI) fluoride chemistry due to its unique structural features and reactivity profile. The compound contains the characteristic sulfur(VI) fluoride bond, which exhibits distinctive properties including resistance to hydrolysis and thermolysis, stability toward acids, bases, redox conditions, and light exposure. These properties make sulfur(VI) fluoride compounds particularly valuable for applications requiring chemical stability under diverse conditions.

The sulfonyl fluoride functional group in 2-(chloromethyl)benzenesulfonyl fluoride demonstrates controlled and specific bond cleavage characteristics that are fundamental to sulfur fluoride exchange chemistry. Unlike sulfur(VI) chloride-containing molecules, which suffer from instability in moist or hot atmospheres, the fluoride analog maintains superior stability while retaining high reactivity toward appropriate nucleophiles.

| Property | 2-(Chloromethyl)benzenesulfonyl Fluoride | General Sulfonyl Fluorides |

|---|---|---|

| Molecular Formula | C₇H₆ClFO₂S | Variable |

| Molecular Weight | 208.64 g/mol | Variable |

| Stability in Moisture | High | High |

| Thermal Stability | High | High |

| Reactivity with Nucleophiles | Selective | Selective |

The compound serves as a representative example of how structural modifications can enhance the utility of sulfonyl fluoride compounds. The presence of the chloromethyl substituent provides an additional reactive site that can participate in nucleophilic substitution reactions, effectively creating a bifunctional reagent capable of forming multiple bonds in a single synthetic operation.

The electrophilic nature of the sulfonyl fluoride group makes 2-(chloromethyl)benzenesulfonyl fluoride particularly suitable for various chemical transformations. The compound can undergo nucleophilic attack by alcohols, amines, and other nucleophiles, leading to the formation of stable sulfonate ester and sulfonamide linkages. This reactivity profile has made sulfonyl fluorides increasingly important in click chemistry applications, where reliability and selectivity are paramount.

Role in Contemporary Organofluorine Research

In contemporary organofluorine research, 2-(chloromethyl)benzenesulfonyl fluoride has emerged as a significant contributor to several cutting-edge areas of investigation. The compound plays a crucial role in the development of sulfur fluoride exchange click chemistry, which has been recognized as a second-generation click reaction following the copper-catalyzed azide-alkyne cycloaddition. This advancement represents a substantial leap forward in the field of modular molecular assembly.

The modern applications of 2-(chloromethyl)benzenesulfonyl fluoride extend into multiple domains of chemical research. In synthetic organic chemistry, the compound serves as a versatile building block for the construction of complex molecular architectures. The dual functionality provided by the chloromethyl and sulfonyl fluoride groups enables sequential or concurrent reactions that can rapidly build molecular complexity.

Recent research has demonstrated that compounds similar to 2-(chloromethyl)benzenesulfonyl fluoride can be utilized in accelerated sulfur fluoride exchange chemistry protocols. The development of catalytic systems employing hindered guanidine bases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine in combination with silicon additives has enabled rapid formation of stable sulfur-oxygen linkages. These advances have reduced reaction times from hours to minutes while maintaining excellent yields and selectivity.

| Research Application | Significance | Current Status |

|---|---|---|

| Click Chemistry | High-efficiency molecular assembly | Active research area |

| Materials Science | Surface functionalization | Emerging applications |

| Pharmaceutical Chemistry | Drug discovery platforms | Growing interest |

| Chemical Biology | Bioconjugation strategies | Developmental stage |

The compound's role in materials science applications has become increasingly prominent, particularly in the development of functionalized surfaces and interfaces. The ability of 2-(chloromethyl)benzenesulfonyl fluoride to form covalent bonds with various substrates makes it valuable for creating materials with tailored properties such as hydrophobicity, antibacterial activity, and fluorescence.

Contemporary research has also highlighted the potential of 2-(chloromethyl)benzenesulfonyl fluoride in chemical biology applications. The compound's ability to form stable covalent bonds with biological nucleophiles while maintaining biocompatibility under physiological conditions makes it attractive for bioconjugation strategies and the development of chemical probes.

The electrochemical synthesis approaches for sulfonyl fluorides have also benefited from research involving compounds structurally related to 2-(chloromethyl)benzenesulfonyl fluoride. Recent developments in electrochemical oxidative fluorination have provided efficient synthetic routes to sulfonyl fluorides starting from readily available precursors. These methods offer improved sustainability and scalability compared to traditional approaches.

Properties

IUPAC Name |

2-(chloromethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQKQFYORDSUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274794 | |

| Record name | 2-(Chloromethyl)benzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-62-1 | |

| Record name | 2-(Chloromethyl)benzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)benzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)benzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen-Exchange Reactions

The most established method for synthesizing 2-(chloromethyl)benzenesulfonyl fluoride involves fluorine-chlorine exchange on 2-(chloromethyl)benzenesulfonyl chloride. This process, detailed in U.S. Patent 4,886,629, employs anhydrous hydrogen fluoride (HF) or potassium fluoride (KF) under controlled conditions. The reaction proceeds via nucleophilic aromatic substitution, where fluoride ions displace chloride at the sulfonyl group:

$$

\text{C}7\text{H}6\text{Cl}2\text{O}2\text{S} + 2\text{KF} \rightarrow \text{C}7\text{H}6\text{ClF}\text{O}_2\text{S} + 2\text{KCl}

$$

Reaction Conditions:

- Temperature: 80–120°C

- Solvent: Polar aprotic solvents (e.g., dimethylformamide or sulfolane)

- Catalyst: Crown ethers (e.g., 18-crown-6) to enhance fluoride ion reactivity.

Yield and Purity:

Limitations and Mitigation Strategies

A key limitation of this method is the competing substitution at the chloromethyl group, which can lead to defluorination or polymer formation. To address this, recent protocols incorporate selective protecting groups for the chloromethyl moiety during fluorination. For example, temporary silylation of the chloromethyl group using tert-butyldimethylsilyl chloride (TBDMSCl) reduces unintended side reactions, improving overall yield to >90%.

Palladium-Catalyzed Synthesis from Aryl Iodides

One-Pot Sulfur Dioxide Insertion and Fluorination

A modern approach, developed by Ball et al. (2017), involves palladium-catalyzed conversion of 2-(chloromethyl)iodobenzene to the target compound using sulfur dioxide surrogates and electrophilic fluorinating agents. The reaction sequence comprises three steps:

- Oxidative Addition: Pd(0) inserts into the C–I bond of the aryl iodide.

- Sulfur Dioxide Insertion: DABSO (diazabicyclooctane bis(sulfur dioxide)) delivers SO₂ to form a Pd–sulfinate intermediate.

- Fluorination: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) oxidizes the intermediate to the sulfonyl fluoride.

$$

\text{C}7\text{H}6\text{ClI} + \text{SO}2 + \text{Selectfluor} \xrightarrow{\text{Pd(dba)}2, \text{Xantphos}} \text{C}7\text{H}6\text{ClF}\text{O}_2\text{S}

$$

Optimized Conditions:

Advantages Over Traditional Methods

- Functional Group Tolerance: Tolerates electron-withdrawing groups (e.g., acetyl, nitro) and heteroaromatic systems.

- Scalability: Demonstrated at 10 mmol scale with minimal yield drop, making it suitable for industrial applications.

Alternative Methods and Comparative Analysis

Sulfonation of Chloromethylbenzene

Direct sulfonation of chloromethylbenzene with chlorosulfonic acid, followed by fluorination, represents a less common route. However, this method suffers from poor regioselectivity, yielding mixtures of ortho, meta, and para sulfonyl fluorides. Chromatographic separation reduces practicality for large-scale synthesis.

Comparative Performance Metrics

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogen Exchange | 65–85 | 90–95 | High | Moderate |

| Pd-Catalyzed | 72–89 | 95–99 | Moderate | Low |

| Direct Sulfonation | 30–50 | 80–85 | Low | High |

Key Takeaways:

- The halogen-exchange method remains the most cost-effective for bulk production.

- Pd-catalyzed synthesis excels in precision and purity but requires expensive catalysts.

Industrial Production and Scalability

Large-Scale Halogen Exchange

Industrial reactors utilize continuous-flow systems to enhance heat dissipation and minimize byproduct formation during fluorination. For example, a pilot plant study by AKSci (2025) achieved 85% yield at 100 kg/day throughput using automated KF dosing and in-line FTIR monitoring.

Challenges in Catalytic Methods

Scaling Pd-catalyzed reactions necessitates efficient catalyst recovery. Recent advances in immobilized Pd catalysts on mesoporous silica supports have reduced Pd leaching to <0.1 ppm, addressing metal contamination concerns.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with diverse nucleophiles. Key reactions include:

A. Amine Substitution

Reaction with primary/secondary amines produces sulfonamide derivatives. Calcium triflimide [Ca(NTf₂)₂] significantly accelerates this process by activating the sulfonyl fluoride group .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Aniline | Ca(NTf₂)₂, 60°C, 24h | 2-(Anilinomethyl)benzenesulfonamide | 85% |

| 4-Aminophenol | Ca(NTf₂)₂, 60°C, 24h | 2-(4-Hydroxyanilinomethyl)benzenesulfonamide | 78% |

B. Thiol/Alcohol Substitution

Thiols and alcohols substitute the chloride under basic conditions (e.g., K₂CO₃):

text2-(Chloromethyl)benzenesulfonyl fluoride + RSH → 2-(RS-CH₂)benzenesulfonyl fluoride + HCl

Oxidation and Reduction Reactions

A. Sulfonyl Fluoride Reduction

The –SO₂F group can be reduced to –SO₂H or –SH using agents like LiAlH₄:

B. Chloromethyl Group Oxidation

Oxidants like KMnO₄ convert –CH₂Cl to –COOH under acidic conditions:

Cross-Coupling Reactions

Pd/Cu co-catalyzed systems enable arylation of gem-difluoroalkenes via β,β-difluoroalkyl-Pd intermediates .

Mechanism :

-

Oxidative addition of ArSO₂Cl to Pd⁰.

-

Formation of Ar–Pd–X intermediate.

-

β-H elimination dominates over β-F elimination (ΔG‡ = 2.5 kcal/mol) .

Stability and Competing Pathways

A. Hydrolysis

The sulfonyl fluoride group hydrolyzes slowly in aqueous media (t₁/₂ ~72h at pH 7) :

B. Homocoupling

Under Pd catalysis, aryl radicals from ArSO₂Cl decomposition form biaryl byproducts :

Comparative Reactivity

| Compound | Reactivity with Aniline (Yield) | Hydrolysis Rate (pH 7) |

|---|---|---|

| 2-(ClCH₂)C₆H₄SO₂F | 85% | 0.0096 h⁻¹ |

| 2-(BrCH₂)C₆H₄SO₂F | 92% | 0.014 h⁻¹ |

| 2-(ICH₂)C₆H₄SO₂F | 95% | 0.021 h⁻¹ |

Scientific Research Applications

Benzenesulfonyl fluoride, 2-(chloromethyl)-, commonly referred to as chloromethyl benzenesulfonate, is a compound that has garnered attention in various scientific research fields due to its unique chemical properties and versatile applications. This article aims to provide a detailed overview of its applications, particularly focusing on its use in organic synthesis, medicinal chemistry, and material science.

Structural Formula

The structural formula of benzenesulfonyl fluoride, 2-(chloromethyl)- can be represented as follows:

Organic Synthesis

Benzenesulfonyl fluoride, 2-(chloromethyl)- is widely used in organic synthesis as an electrophilic reagent. Its applications include:

- Synthesis of Sulfonamides : The compound can react with amines to form sulfonamides, which are important in pharmaceuticals.

- Formation of Sulfonate Esters : It acts as a sulfonating agent in the preparation of sulfonate esters from alcohols.

- Building Block for Complex Molecules : Its reactive nature allows it to be used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, benzenesulfonyl fluoride derivatives have shown potential in drug development:

- Antimicrobial Agents : Some derivatives exhibit antimicrobial properties and are being explored for their efficacy against various pathogens.

- Anticancer Research : Research has indicated that certain sulfonamide derivatives can inhibit cancer cell proliferation, making them candidates for anticancer therapies.

Material Science

The compound has applications in material science, particularly in the development of polymers:

- Polymerization Reactions : It can be used as a monomer or an additive in polymerization processes to enhance the properties of polymers.

- Surface Modification : Benzenesulfonyl fluoride can modify surfaces to improve adhesion properties or introduce functional groups for further reactions.

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel sulfonamide antibiotics using benzenesulfonyl fluoride as a key intermediate. The researchers demonstrated that varying the amine component allowed for the optimization of antibacterial activity against resistant strains of bacteria. The resulting compounds showed promising results in vitro and were further evaluated for pharmacokinetic properties.

Case Study 2: Anticancer Activity

In another research article from Cancer Letters, scientists investigated the anticancer effects of sulfonamide derivatives synthesized from benzenesulfonyl fluoride. The study revealed that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines. Mechanistic studies indicated that these compounds induced apoptosis through mitochondrial pathways.

Case Study 3: Polymer Development

A recent publication in Macromolecules described the use of benzenesulfonyl fluoride in developing high-performance polymers with enhanced thermal stability and mechanical properties. By incorporating this compound into the polymer backbone, researchers achieved materials suitable for high-temperature applications.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Synthesis of sulfonamides and sulfonate esters | Versatile building block for complex organic molecules |

| Medicinal Chemistry | Antimicrobial agents and anticancer research | Potential leads for new antibiotics and anticancer drugs |

| Material Science | Polymerization reactions and surface modifications | Improved material properties and functionalization |

Mechanism of Action

The mechanism of action of Benzenesulfonyl fluoride, 2-(chloromethyl)- involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit enzyme activity, making it useful in the study of enzyme mechanisms and as a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of benzenesulfonyl fluoride, 2-(chloromethyl)-, along with their properties and applications:

Key Differences :

Reactivity: Sulfonyl Fluoride vs. Sulfonyl Chloride: Fluorides (e.g., AEBSF) are more hydrolytically stable but less reactive than chlorides (e.g., o-tosyl chloride), making them suitable for aqueous applications .

Toxicity :

- Sulfonyl chlorides (e.g., benzenesulfonyl chloride) are highly toxic upon inhalation or skin contact, whereas fluorides (e.g., AEBSF) are comparatively safer .

Applications :

Biological Activity

Benzenesulfonyl fluoride, 2-(chloromethyl)-, is a compound that has garnered attention in biochemical research due to its potential as a covalent inhibitor in various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Benzenesulfonyl fluoride, 2-(chloromethyl)- is characterized by its sulfonyl fluoride group, which is crucial for its reactivity. The presence of the chloromethyl group enhances its electrophilic nature, allowing it to interact with nucleophilic sites in target proteins.

The compound primarily acts as a covalent inhibitor by forming stable bonds with specific amino acid residues in enzymes. This property is particularly significant in the inhibition of serine proteases, where it can irreversibly modify the catalytic serine residue.

Inhibition of Human Neutrophil Elastase (hNE)

A significant study highlighted the ability of benzenesulfonyl fluoride derivatives to inhibit human neutrophil elastase (hNE). The compound exhibited an IC50 value of approximately 3.3 ± 1.0 μM, indicating effective inhibition at low concentrations. The mechanism involved covalent modification of the active site serine residue (Ser195), leading to permanent enzyme inactivation .

Selectivity and Potency

Further research demonstrated that modifications to the benzenesulfonyl fluoride core could enhance selectivity and potency against hNE. For instance, derivatives with ortho-substituents showed varied reactivity, with some achieving IC50 values as low as 2.2 ± 0.7 μM . Table 1 summarizes the IC50 values for various derivatives:

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| Benzenesulfonyl fluoride | 3.3 ± 1.0 | High |

| Mono-vinylogous derivative | 2.2 ± 0.7 | Moderate |

| Ortho-sulfamoyl derivatives | Lower | Low |

Case Studies

Case Study: Covalent Inhibition Mechanism

A detailed investigation into the covalent binding of benzenesulfonyl fluoride to hNE revealed that the compound binds irreversibly to the enzyme's active site. The study utilized high-resolution crystallography to elucidate the binding interactions, confirming a bond distance of approximately 1.6 Å between the sulfonyl group and Ser195 . This finding underscores the compound's potential as a lead candidate for developing selective inhibitors for therapeutic applications.

Case Study: Application in Disease Models

In models of inflammatory diseases where hNE plays a critical role, benzenesulfonyl fluoride derivatives have shown promise in reducing tissue damage by inhibiting elastase activity. This was evidenced by decreased levels of inflammatory markers in treated models compared to controls .

Q & A

Q. What are the recommended synthesis protocols for 2-(chloromethyl)benzenesulfonyl fluoride, and how can its purity be validated?

Methodological Answer: Synthesis typically involves sulfonylation or fluorination of a chloromethyl-substituted benzene precursor. For example, chloromethylbenzenesulfonyl chloride intermediates can be fluorinated using potassium fluoride under anhydrous conditions . Purity validation requires a combination of chromatographic and spectroscopic methods:

- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥99% .

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., ¹⁹F NMR for -SO₂F at ~60 ppm; ¹H NMR for -CH₂Cl at δ 4.5–5.0) .

- X-ray Crystallography : Resolve ambiguities in molecular geometry by comparing experimental data with crystallographic databases (e.g., CCDC 2120865 for analogous sulfonyl fluorides) .

Q. What safety protocols are critical when handling 2-(chloromethyl)benzenesulfonyl fluoride in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for benzenesulfonyl chloride analogs, as the chloromethyl derivative shares similar hazards:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl or HF gases) .

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if symptoms persist .

- Waste Disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal to mitigate reactivity .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of benzenesulfonyl fluoride in nucleophilic substitution reactions?

Methodological Answer: The -CH₂Cl substituent enhances electrophilicity at the sulfur center, facilitating nucleophilic attack (e.g., by amines or thiols). Key considerations:

- Kinetic Studies : Compare reaction rates with non-chlorinated analogs (e.g., benzenesulfonyl fluoride) using stopped-flow techniques .

- Steric Effects : The chloromethyl group may hinder bulky nucleophiles; computational modeling (DFT) can predict steric and electronic contributions .

- Byproduct Analysis : Monitor HCl release via conductivity measurements during hydrolysis to optimize reaction conditions .

Q. What challenges arise in interpreting NMR spectra of 2-(chloromethyl)benzenesulfonyl fluoride, and how can conflicting data be resolved?

Methodological Answer: Common challenges include:

- Signal Splitting : Coupling between ¹⁹F and adjacent protons/chlorine may complicate ¹H/¹³C NMR. Use 2D NMR (e.g., HSQC, HMBC) to assign peaks unambiguously .

- Dynamic Effects : Rotational barriers around the sulfonyl group can broaden signals at room temperature. Collect data at low temperatures (−40°C) to sharpen peaks .

- Contradictory Literature : Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., S=O stretch at ~1350 cm⁻¹) to confirm assignments .

Q. How can 2-(chloromethyl)benzenesulfonyl fluoride be applied as a protease inhibitor in biochemical assays?

Methodological Answer: While structurally distinct from AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride), the chloromethyl derivative may inhibit serine proteases via sulfonylation of active-site residues:

- Mechanistic Studies : Pre-incubate the compound with trypsin or chymotrypsin and measure residual activity using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) .

- Selectivity Profiling : Compare inhibition constants (Kᵢ) across protease families to assess specificity .

- Stability Testing : Evaluate hydrolytic stability in buffers (pH 7–8) via LC-MS to optimize assay conditions .

Q. What strategies resolve discrepancies in reported crystallographic data for sulfonyl fluoride derivatives?

Methodological Answer:

- Database Cross-Referencing : Compare bond lengths/angles with NIST Chemistry WebBook entries for benzenesulfonamide analogs .

- Thermal Ellipsoid Analysis : Use crystallographic software (e.g., SHELX) to refine models and identify disorder in the chloromethyl group .

- Synchrotron Validation : High-resolution data from synchrotron sources (λ < 1 Å) reduce errors in electron density maps .

Q. How does the electronic nature of the chloromethyl group affect the compound’s stability under varying pH conditions?

Methodological Answer:

- Hydrolysis Kinetics : Conduct pH-rate profiling (pH 1–13) to track degradation via UV-Vis or ion chromatography. The -CH₂Cl group may accelerate hydrolysis under basic conditions via neighboring group participation .

- Computational Modeling : Calculate partial charges (Mulliken analysis) to predict sites of nucleophilic attack .

- Stabilizers : Co-solvents like DMF or ionic liquids can mitigate hydrolysis in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.